molecular formula C16H17FN2OS B5495599 5-(4-fluorobenzylidene)-2-(3-methyl-1-piperidinyl)-1,3-thiazol-4(5H)-one

5-(4-fluorobenzylidene)-2-(3-methyl-1-piperidinyl)-1,3-thiazol-4(5H)-one

Cat. No. B5495599
M. Wt: 304.4 g/mol
InChI Key: OXJOQJFRGVNHAB-ZROIWOOFSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-(4-fluorobenzylidene)-2-(3-methyl-1-piperidinyl)-1,3-thiazol-4(5H)-one is a chemical compound that has gained significant attention in the field of medicinal chemistry. This compound is known for its potential therapeutic applications in various diseases. The purpose of

Mechanism of Action

The mechanism of action of 5-(4-fluorobenzylidene)-2-(3-methyl-1-piperidinyl)-1,3-thiazol-4(5H)-one is not fully understood. However, it is believed to act on specific receptors in the body, leading to the activation of various signaling pathways. This activation can lead to the inhibition of tumor growth, reduction of inflammation, and protection against oxidative stress.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 5-(4-fluorobenzylidene)-2-(3-methyl-1-piperidinyl)-1,3-thiazol-4(5H)-one are significant. This compound has been shown to reduce tumor growth in various cancer cell lines. It has also been shown to reduce inflammation in animal models of inflammatory diseases. Additionally, it has been shown to protect against oxidative stress, which is implicated in various diseases.

Advantages and Limitations for Lab Experiments

The advantages of using 5-(4-fluorobenzylidene)-2-(3-methyl-1-piperidinyl)-1,3-thiazol-4(5H)-one in lab experiments are its potential therapeutic applications in various diseases and its anti-inflammatory, antioxidant, and antimicrobial properties. However, the limitations of using this compound in lab experiments are the lack of understanding of its mechanism of action and the need for further research to determine its safety and efficacy.

Future Directions

There are several future directions for research on 5-(4-fluorobenzylidene)-2-(3-methyl-1-piperidinyl)-1,3-thiazol-4(5H)-one. These include further studies on its mechanism of action, determining its safety and efficacy in animal models, and clinical trials in humans. Additionally, research could focus on developing more potent derivatives of this compound for therapeutic applications in various diseases.
Conclusion:
In conclusion, 5-(4-fluorobenzylidene)-2-(3-methyl-1-piperidinyl)-1,3-thiazol-4(5H)-one is a chemical compound with potential therapeutic applications in various diseases. Its anti-inflammatory, antioxidant, and antimicrobial properties make it a promising candidate for further research. However, more studies are needed to determine its safety and efficacy in animal models and humans.

Synthesis Methods

The synthesis of 5-(4-fluorobenzylidene)-2-(3-methyl-1-piperidinyl)-1,3-thiazol-4(5H)-one involves the reaction of 4-fluorobenzaldehyde, 3-methylpiperidine, and thiourea in the presence of a catalyst. The reaction takes place in a solvent and requires a specific temperature and time for completion.

Scientific Research Applications

The scientific research application of 5-(4-fluorobenzylidene)-2-(3-methyl-1-piperidinyl)-1,3-thiazol-4(5H)-one is vast. This compound has been studied for its potential therapeutic applications in various diseases, including cancer, Alzheimer's disease, and Parkinson's disease. It has also been studied for its anti-inflammatory, antioxidant, and antimicrobial properties.

properties

IUPAC Name

(5Z)-5-[(4-fluorophenyl)methylidene]-2-(3-methylpiperidin-1-yl)-1,3-thiazol-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17FN2OS/c1-11-3-2-8-19(10-11)16-18-15(20)14(21-16)9-12-4-6-13(17)7-5-12/h4-7,9,11H,2-3,8,10H2,1H3/b14-9-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OXJOQJFRGVNHAB-ZROIWOOFSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCCN(C1)C2=NC(=O)C(=CC3=CC=C(C=C3)F)S2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1CCCN(C1)C2=NC(=O)/C(=C/C3=CC=C(C=C3)F)/S2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17FN2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

304.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(5Z)-5-(4-fluorobenzylidene)-2-(3-methylpiperidin-1-yl)-1,3-thiazol-4(5H)-one

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